Bis(2-hexyldecyl) butanedioate
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Overview
Description
Bis(2-hexyldecyl) butanedioate: is an organic compound with the molecular formula C36H70O4 . It is an ester derived from butanedioic acid and 2-hexyldecanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2-hexyldecyl) butanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : Bis(2-hexyldecyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Bis(2-hexyldecyl) butanedioate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials. It is also employed in the synthesis of other complex organic compounds .
Biology: : In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine: Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients in a controlled manner .
Industry: : In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme conditions. It is also utilized in the production of biodegradable plastics .
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) butanedioate involves its hydrolysis by esterases and lipases in biological systems. The ester bond is cleaved, releasing butanedioic acid and 2-hexyldecanol. These products can then participate in various metabolic pathways. The compound’s ability to undergo hydrolysis makes it suitable for controlled release applications in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) sebacate: Another plasticizer with a longer carbon chain, providing different physical properties.
Bis(2-ethylhexyl) adipate: Used in similar applications but with different chemical properties due to the adipate backbone.
Uniqueness: : Bis(2-hexyldecyl) butanedioate stands out due to its specific ester linkage and the presence of 2-hexyldecanol, which imparts unique physical and chemical properties. Its applications in drug delivery and biodegradable plastics highlight its versatility and potential for innovation .
Properties
CAS No. |
841309-69-1 |
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Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
bis(2-hexyldecyl) butanedioate |
InChI |
InChI=1S/C36H70O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
JIQQDZLFBDITIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCC(=O)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
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